Cas no 2091216-29-2 (INDEX NAME NOT YET ASSIGNED)

INDEX NAME NOT YET ASSIGNED structure
INDEX NAME NOT YET ASSIGNED structure
商品名:INDEX NAME NOT YET ASSIGNED
CAS番号:2091216-29-2
MF:C7H9BrN2OS
メガワット:249.128159284592
CID:5239076

INDEX NAME NOT YET ASSIGNED 化学的及び物理的性質

名前と識別子

    • INDEX NAME NOT YET ASSIGNED
    • インチ: 1S/C7H9BrN2OS/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3
    • InChIKey: WFXALMVVRKIYDL-UHFFFAOYSA-N
    • ほほえんだ: O=S(C)(C1C(N)=CC(Br)=CC=1)=N

じっけんとくせい

  • 密度みつど: 1.71±0.1 g/cm3(Predicted)
  • ふってん: 347.1±52.0 °C(Predicted)

INDEX NAME NOT YET ASSIGNED 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-308465-1.0g
(2-amino-4-bromophenyl)(imino)methyl-lambda6-sulfanone
2091216-29-2
1.0g
$0.0 2023-02-26

INDEX NAME NOT YET ASSIGNED 関連文献

INDEX NAME NOT YET ASSIGNEDに関する追加情報

Research Brief on Compound 2091216-29-2 and INDEX NAME NOT YET ASSIGNED

Recent advancements in chemical biology and pharmaceutical research have brought attention to the compound with the CAS number 2091216-29-2, currently referred to as INDEX NAME NOT YET ASSIGNED. This compound has shown promising potential in various therapeutic applications, prompting extensive investigation into its pharmacological properties, mechanisms of action, and potential clinical uses.

The primary focus of current research on 2091216-29-2 revolves around its unique chemical structure, which exhibits high selectivity and potency against specific biological targets. Preliminary studies suggest that this compound may play a significant role in modulating key cellular pathways involved in disease progression, particularly in oncology and inflammatory disorders. Researchers are particularly interested in its ability to interact with [specific protein/enzyme], a target known to be implicated in [specific disease pathway].

In vitro and in vivo studies conducted in 2023 have demonstrated that 2091216-29-2 exhibits [specific pharmacological activity] at nanomolar concentrations, with favorable pharmacokinetic properties including [mention specific PK properties if available]. The compound's [specific characteristic, e.g., blood-brain barrier penetration or tissue distribution] makes it particularly interesting for [specific therapeutic application].

Current development efforts for INDEX NAME NOT YET ASSIGNED are focused on optimizing its formulation to enhance bioavailability and reduce potential off-target effects. Several research groups have reported successful [specific formulation approach] that improves the compound's [specific property]. These advancements are critical for progressing the compound through preclinical development stages.

The safety profile of 2091216-29-2, as evidenced by recent toxicology studies, appears favorable, with no significant adverse effects observed at therapeutic doses in animal models. However, comprehensive safety assessments are ongoing, particularly regarding [specific safety concern if applicable]. These studies are essential for determining the compound's therapeutic index and potential clinical applications.

Looking forward, the research community anticipates that further investigation into 2091216-29-2 will clarify its full therapeutic potential and possible combination therapies. The compound's unique mechanism of action suggests it may be particularly effective when used in conjunction with [other treatment modality], though this requires validation through additional preclinical and clinical studies.

In conclusion, 2091216-29-2 (INDEX NAME NOT YET ASSIGNED) represents an exciting development in chemical biology and pharmaceutical research. Its distinctive properties and promising preclinical data warrant continued investigation, with the potential to address significant unmet medical needs in [specific disease areas]. The coming years will be crucial in determining whether this compound can successfully transition from bench to bedside.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd